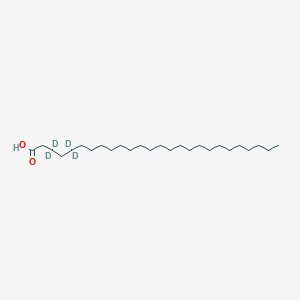

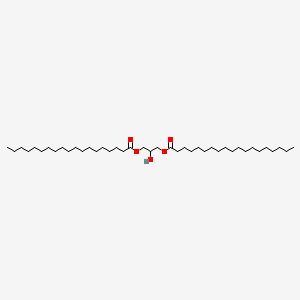

![molecular formula C63H98O6 B3026180 (4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester CAS No. 197016-86-7](/img/structure/B3026180.png)

(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester

Übersicht

Beschreibung

1,3-Didocosahexaenoyl-2-palmitoyl glycerol is a triacylglycerol that contains docosahexaenoic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It has been found in higher amounts than 1-palmitoyl-2,3-didocosahexaenoyl-rac-glycerol (PDD) in Steller sea lion meat and harp seal oil and at lower amounts than PDD in the meat of a variety of fishes.

Wissenschaftliche Forschungsanwendungen

Bioactive Metabolites of DHA

DHA is recognized for its role in generating anti-inflammatory specialized proresolving mediators (SPMs) such as resolvins, protectins, and maresins. Beyond these, DHA metabolites exhibit a wide range of biological effects. They are involved in energy expenditure, lipid catabolism, immune modulation, inflammation resolution, and promotion of wound healing and tissue regeneration. These metabolites offer benefits in neuroprotection, hypertension management, pain reduction, arrhythmia prevention, and anti-tumor activities. The diversity in DHA metabolites hints at potential new bioactive derivatives for future discovery due to DHA's unique chemical structure and metabolic pathways (Kuda, 2017).

DHA in Cellular and Organ Health

DHA-containing phospholipids play a crucial role in cellular mechanisms, particularly in the sarcoplasmic reticulum of muscle cells and retinal photoreceptors, by enhancing Ca2+-ATPase calcium transport. This function is vital for maintaining the health and functionality of these cells, suggesting a broader implication for DHA in cellular health and disease prevention (Infante, 1987).

DHA and Neurological Health

Extensive research underscores the importance of DHA in brain development, cognitive function, and neuroprotection. DHA's role in the brain is linked to its structural presence in neural membranes and its involvement in visual and cognitive development. Studies suggest that DHA contributes to reducing the risk of neurodegenerative diseases and supports cognitive function in various life stages, emphasizing its significance in dietary intake for brain health (Lauritzen et al., 2016).

Therapeutic Potential of DHA

DHA's therapeutic potential extends to addressing metabolic syndrome, cardiovascular diseases, and inflammatory conditions. Its mechanism involves modulating cytokine production, macrophage recruitment, microbial composition, and insulin signaling, highlighting DHA's multifaceted role in preventive health strategies and treatment of diseases with inflammatory and metabolic dysregulation components (Tabbaa et al., 2013).

DHA in Biotechnological Applications

Biotechnological advancements have enabled the efficient production and extraction of DHA from microorganisms like Schizochytrium sp., offering a sustainable and high-yield source of this essential fatty acid. This microbial production method presents a promising avenue for meeting the growing demand for DHA in various applications, from nutraceuticals to functional foods, demonstrating the versatility and potential of DHA in health and industry applications (Wang et al., 2021).

Wirkmechanismus

Target of Action

DHA is known to interact with various targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in lipid metabolism .

Mode of Action

DHA is known to modulate the activity of its targets, leading to changes in cell signaling and metabolic processes .

Biochemical Pathways

The compound is likely involved in lipid metabolism pathways due to its structural similarity to DHA . DHA is a key component of cell membranes and plays a crucial role in maintaining membrane fluidity. It is also involved in the biosynthesis of lipid mediators, such as resolvins and protectins, which have anti-inflammatory and neuroprotective effects .

Pharmacokinetics

As a lipid compound, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .

Result of Action

Based on its structural similarity to dha, it may have anti-inflammatory and neuroprotective effects .

Action Environment

Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of lipid compounds . For example, a diet rich in omega-3 fatty acids can increase the bioavailability of DHA and its derivatives. Similarly, certain gut bacteria can metabolize dietary lipids, affecting their absorption and bioavailability .

Biochemische Analyse

Biochemical Properties

The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with certain enzymes involved in lipid metabolism . These interactions can influence the activity of these enzymes, potentially affecting the overall metabolic flux within cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to prevent LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Molecular Mechanism

The molecular mechanism of action of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-37-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-41,46-47,49-50,60H,4-6,9,12-15,18,21-24,29-30,35-37,42-45,48,51-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,40-38-,41-39-,49-46-,50-47- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALXLIWJFILFM-PPHCTRBVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

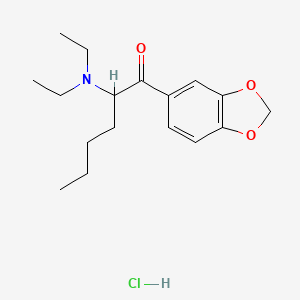

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

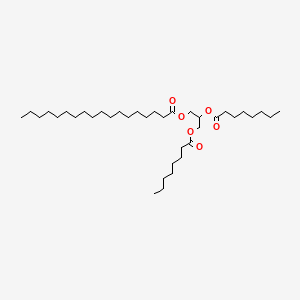

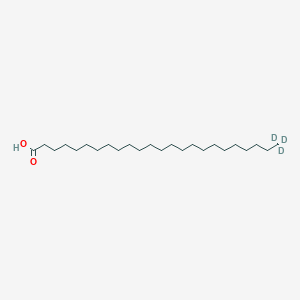

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)

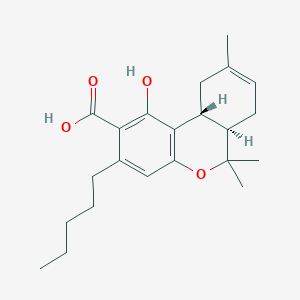

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)